molecular formula C24H20FN7O4 B3014978 N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide CAS No. 1020488-51-0

N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B3014978
CAS No.: 1020488-51-0
M. Wt: 489.467
InChI Key: MDRQVYVFEPEGQY-UHFFFAOYSA-N
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Description

N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C24H20FN7O4 and its molecular weight is 489.467. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to bind with high affinity to certain kinase enzymes, thereby modulating their activity. This interaction can lead to either inhibition or activation of the enzyme, depending on the specific biochemical pathway involved. The compound’s interaction with proteins such as kinases suggests its potential use in regulating cellular signaling pathways .

Cellular Effects

The effects of this compound on various cell types are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation by modulating the activity of key signaling molecules such as NF-κB and caspases . Additionally, it affects gene expression by either upregulating or downregulating specific genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. This compound has been shown to inhibit kinase activity by competing with ATP for binding to the kinase’s active site, leading to a decrease in phosphorylation events that are critical for cell signaling . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products may also have biological effects, which need to be considered in long-term studies.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses of the compound have been shown to have therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can either be excreted or further processed by other enzymes. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic pathways, leading to changes in cellular energy production and biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. This localization is essential for its role in modulating cellular processes and signaling pathways.

Properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN7O4/c1-14-11-20(27-21(33)13-36-18-9-7-17(35-2)8-10-18)32(30-14)24-28-22-19(23(34)29-24)12-26-31(22)16-5-3-15(25)4-6-16/h3-12H,13H2,1-2H3,(H,27,33)(H,28,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRQVYVFEPEGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC=C(C=C2)OC)C3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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